molecular formula C8H11ClFN B2358516 2-Fluoro-3-methylbenzylamine hydrochloride CAS No. 1150310-77-2

2-Fluoro-3-methylbenzylamine hydrochloride

Cat. No.: B2358516
CAS No.: 1150310-77-2
M. Wt: 175.63
InChI Key: NWXWRVJSNZYSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbenzylamine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzylamine structure, which is further combined with hydrochloric acid to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-Fluoro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-methylbenzylamine hydrochloride is primarily explored as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows it to serve as an important building block in drug development, particularly for compounds targeting neurological disorders and cancer treatments.

  • Case Study: A study highlighted its use in synthesizing dual inhibitors for phosphodiesterase 5 (PDE5) and topoisomerase II enzymes, demonstrating its potential in treating erectile dysfunction and certain cancers .

Biochemical Assays

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets enhances its utility in studying enzyme activities and receptor interactions.

  • Mechanism of Action: The presence of the fluorine atom enhances the compound's capacity to form strong hydrogen bonds, facilitating interactions with biological macromolecules, which can modulate enzyme or receptor activity .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex organic molecules. It is utilized in various reactions including oxidation, reduction, and substitution processes.

Reaction Type Products Formed
OxidationImines or nitriles
ReductionAlkanes
SubstitutionSubstituted benzylamines

Industrial Applications

Beyond laboratory settings, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzylamine hydrochloride
  • 3-Fluoro-2-methylbenzylamine hydrochloride
  • 2-Fluoro-3-chlorobenzylamine hydrochloride

Uniqueness

2-Fluoro-3-methylbenzylamine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzylamine structure. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

2-Fluoro-3-methylbenzylamine hydrochloride (CAS Number: 1150310-77-2) is a chemical compound characterized by the presence of a fluorine atom at the ortho position and a methyl group at the meta position of the benzylamine structure. This unique arrangement influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's capacity to form strong hydrogen bonds, which can modulate enzymatic or receptor activity. This interaction can lead to various biological effects, including potential therapeutic applications in drug development.

Research Applications

This compound has been explored for several applications:

  • Medicinal Chemistry : It serves as a precursor in synthesizing pharmaceutical compounds.
  • Biochemical Assays : Investigated as a ligand for various biochemical assays.
  • Chemical Synthesis : Used as a building block for developing more complex organic molecules.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundFluorine at position 2, methyl at position 3Specific arrangement affects reactivity and activity
2-Fluoro-4-methylbenzylamine hydrochlorideFluorine at position 2, methyl at position 4Different substitution pattern alters properties
3-Fluoro-2-methylbenzylamine hydrochlorideFluorine at position 3, methyl at position 2Unique positioning may influence biological effects

This table illustrates how variations in substitution patterns can lead to different biological activities.

Case Study 1: Anticancer Properties

Research has indicated that compounds structurally similar to this compound possess anticancer properties. A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways critical for cancer cell proliferation .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could enhance neuronal survival by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 3: Pharmacokinetics and Metabolism

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives related to this compound. Results indicated favorable metabolic stability and bioavailability, supporting its potential use in therapeutic applications .

Properties

IUPAC Name

(2-fluoro-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXWRVJSNZYSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.